molecular formula C26H30ClN3O3S B2846655 N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride CAS No. 1215631-16-5

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride

Cat. No.: B2846655
CAS No.: 1215631-16-5
M. Wt: 500.05
InChI Key: LCSYVUMPGJJNIE-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a structurally complex molecule featuring:

  • A 4,7-dimethoxybenzo[d]thiazole core, which provides a planar aromatic system with electron-donating methoxy groups.
  • A diethylaminoethyl side chain, enhancing solubility via protonation and enabling interactions with biological targets.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to benzothiazole-based therapeutics, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S.ClH/c1-5-28(6-2)16-17-29(25(30)20-13-9-11-18-10-7-8-12-19(18)20)26-27-23-21(31-3)14-15-22(32-4)24(23)33-26;/h7-15H,5-6,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSYVUMPGJJNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a diethylamino group and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H30ClN3O5S2
  • Molecular Weight : 493.12 g/mol
  • CAS Number : 1321721-20-3

The compound's structure suggests significant interactions with biological targets, enhancing its therapeutic efficacy. The presence of the diethylamino group is particularly relevant for its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, thiazole derivatives have been shown to possess significant antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Cytotoxicity and Anticancer Activity

Preliminary studies on the cytotoxic effects of this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that it selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Interaction with Membrane Proteins : The diethylamino group enhances membrane permeability, facilitating interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains,
CytotoxicitySelective apoptosis in cancer cell lines
HDAC InhibitionSignificant reduction in HDAC activity

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction. Additionally, Western blot analysis showed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / Evidence Reference Core Structure Substituents Key Functional Groups Implications
Target Compound Benzo[d]thiazole 4,7-OCH₃; 1-naphthamide Methoxy, amide, diethylaminoethyl Enhanced electron density; high lipophilicity
N-[2-(Diethylamino)ethyl]-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide () Benzo[d]thiazole 4,7-CH₃; p-tolylthio acetamide Methyl, thioether, diethylaminoethyl Moderate lipophilicity; potential for redox interactions
5-[(Z)-(5-Fluoroindol-3-ylidene)methyl]-2,4-dimethylpyrrole-3-carboxamide derivative () Pyrrole-carboxamide Fluoroindolyl; methyl Fluorine, carboxamide, diethylaminoethyl Electrophilic fluorination; possible DNA intercalation

Key Observations:

  • Substituent Effects: The target compound’s methoxy groups (vs.
  • Amide vs. Thioether : The 1-naphthamide in the target compound likely confers higher molecular weight (~460–500 g/mol estimated) and lipophilicity compared to the thioether-containing analog in .
  • Core Heterocycle : Benzo[d]thiazole (target) vs. pyrrole () suggests divergent pharmacological targets—benzothiazoles often target enzymes, while pyrrole-carboxamides may intercalate nucleic acids .

Physicochemical and Spectroscopic Properties

Table 3: Inferred Properties Based on Structural Analogs

Property Target Compound (Estimated) Compound Compound
Molecular Weight ~480 g/mol ~450 g/mol ~500 g/mol
Solubility Water-soluble (as hydrochloride salt) Moderate in polar solvents Low (neutral form)
Key IR Bands ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C-N) 1682 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂)
¹H NMR Signals δ 5.3–5.5 (OCH₂), δ 7.2–8.4 (naphthyl) δ 5.38–8.36 (aromatic protons) δ 6.6–8.6 (pyrrole/indole protons)

Notes:

  • The target compound’s hydrochloride salt form improves aqueous solubility, critical for bioavailability .
  • Methoxy groups may downfield-shift aromatic protons in NMR compared to methyl substituents .

Q & A

Q. Critical Parameters :

StepTemperature (°C)SolventCatalyst/Yield
Cyclization60–80DMFEDCI/HOBt (~70%)
Amide CouplingRTCH₂Cl₂Triethylamine (~65%)
Salt Formation0–5EtOHHCl gas (quantitative)

Methodological Insight : Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR to confirm structural integrity .

Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Basic
Core techniques include:

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., diethylaminoethyl CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C from dimethoxy groups) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ and validates molecular weight (±2 Da) .

Advanced : High-resolution LC-MS/MS distinguishes degradation products, while X-ray crystallography resolves stereochemical ambiguities in the hydrochloride salt .

How does the hydrochloride form influence solubility and bioassay compatibility?

Basic
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. For example:

  • Solubility in PBS (pH 7.4): ~15 mg/mL (hydrochloride) vs. <1 mg/mL (free base) .
  • Stability in biological buffers is confirmed via UV-Vis spectroscopy (λmax 280 nm, no precipitation over 24 hours) .

Advanced : Salt dissociation kinetics in physiological media are studied using dynamic light scattering (DLS) to assess aggregation tendencies .

How can reaction conditions be optimized to address low yields in the amide coupling step?

Advanced
Common challenges include competing side reactions (e.g., hydrolysis of activated intermediates). Optimization strategies:

  • Solvent Selection : Replace dichloromethane with dry THF to minimize moisture interference .
  • Catalyst Screening : Use HATU instead of EDCI for higher coupling efficiency (yield increases from 65% to 85%) .
  • Temperature Control : Conduct reactions under inert gas (N₂) at 0°C to stabilize reactive intermediates .

Data-Driven Approach : Design of Experiments (DoE) models correlate variables (e.g., equivalents of reagent, pH) with yield .

How can contradictory biological activity data across studies be resolved?

Advanced
Discrepancies in reported bioactivity (e.g., IC₅₀ variations in anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration .
  • Compound Purity : Impurities >5% (detected via HPLC) skew dose-response curves .

Q. Resolution Strategies :

  • Structure-Activity Relationship (SAR) Studies : Modify the naphthamide or dimethoxy groups to isolate pharmacophores .
  • Orthogonal Assays : Validate hits using functional assays (e.g., kinase inhibition) alongside cell viability tests .

What computational methods predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina models binding to thiazole-sensitive targets (e.g., EGFR kinase, PDB: 1M17) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Predict logP and bioavailability using descriptors like topological polar surface area (TPSA) .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding affinities .

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